molecular formula C12H20BN3O3 B572827 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol CAS No. 1218789-34-4

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol

Cat. No. B572827
M. Wt: 265.12
InChI Key: QUEIXBFMJFCEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol” is a complex organic compound. It contains a pyrimidine ring and a tetramethyl dioxaborolane group . The compound is likely to be used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves borylation, hydroboration, and coupling reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) can be used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, compounds with two aldehyde groups can crosslink with amines for producing COFs with imine linkages .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex organic compounds, development of new drug carriers, and exploration of its properties and applications in various fields .

properties

IUPAC Name

2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-15-10(16-8-9)14-5-6-17/h7-8,17H,5-6H2,1-4H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEIXBFMJFCEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675245
Record name 2-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol

CAS RN

1218789-34-4
Record name 2-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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